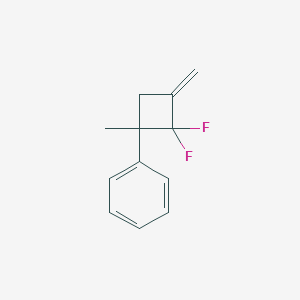![molecular formula C13H20O2S2 B14306515 1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene CAS No. 114478-87-4](/img/structure/B14306515.png)
1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene is an organic compound characterized by the presence of two ethylsulfanyl groups attached to a benzene ring substituted with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene typically involves the reaction of 2,4-dimethoxybenzyl chloride with sodium ethylthiolate. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the ethylsulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium ethylthiolate (NaSEt), dimethylformamide (DMF)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted benzene derivatives
Scientific Research Applications
1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s ethylsulfanyl groups can undergo oxidation to form reactive intermediates, which can interact with cellular components. These interactions may lead to the modulation of enzymatic activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1,4-Dimethoxybenzene: Lacks the ethylsulfanyl groups, making it less reactive in certain chemical reactions.
1-[Bis(methylsulfanyl)methyl]-2,4-dimethoxybenzene: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups, leading to different reactivity and properties.
Uniqueness: 1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
114478-87-4 |
|---|---|
Molecular Formula |
C13H20O2S2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-[bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene |
InChI |
InChI=1S/C13H20O2S2/c1-5-16-13(17-6-2)11-8-7-10(14-3)9-12(11)15-4/h7-9,13H,5-6H2,1-4H3 |
InChI Key |
QRCCDPAHSOJUFV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C1=C(C=C(C=C1)OC)OC)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



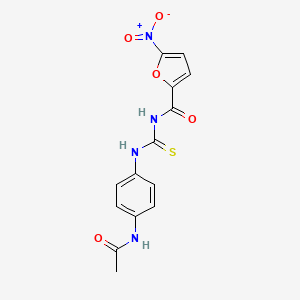
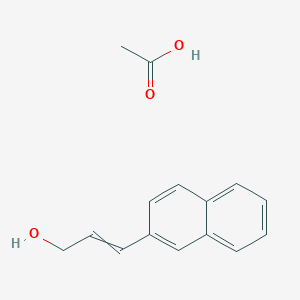
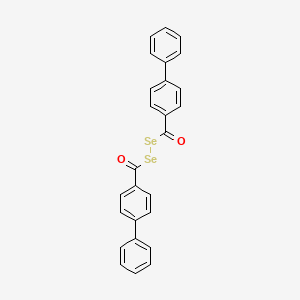
![4'-Fluoro-N,N-dimethyl[1,1'-biphenyl]-4-amine](/img/structure/B14306461.png)
![(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone](/img/structure/B14306471.png)
![2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14306479.png)
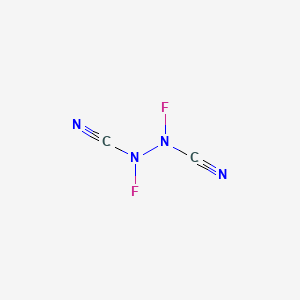
![4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14306489.png)
![3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one](/img/structure/B14306491.png)
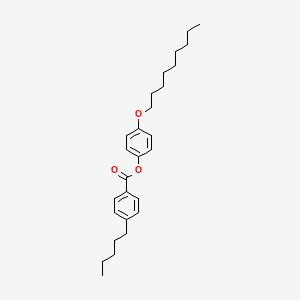
![2-(Hydroxyimino)-6-[2-(3-nitrophenyl)hydrazinylidene]-4-nitrosocyclohex-4-ene-1,3-dione](/img/structure/B14306500.png)
![1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione](/img/structure/B14306507.png)
